(1-Tert-butylcyclopropyl)amine
Description
(1-Tert-butylcyclopropyl)amine (C₇H₁₅N) is a primary amine characterized by a cyclopropane ring substituted with a tert-butyl group and an amino (-NH₂) moiety . Its molecular structure (InChIKey: NCBGTDPAYKAHSZ-UHFFFAOYSA-N) and monoisotopic mass (113.12045 Da) distinguish it from other C₇H₁₅N isomers . The compound is commercially available as a hydrochloride salt (CAS: 1332530-70-7), with multiple suppliers listed in chemical databases . Its tert-butyl group confers steric bulk, while the cyclopropane ring introduces strain, both of which influence its reactivity and applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-tert-butylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2,3)7(8)4-5-7/h4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGTDPAYKAHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Tert-butylcyclopropyl)amine can be synthesized through several methods:
Alkylation of Amines: One common method involves the alkylation of cyclopropylamine with tert-butyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Cyclopropanation Reactions:
Industrial Production Methods: Industrial production of 1-tert-butylcyclopropan-1-amine may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Tert-butylcyclopropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides
Scientific Research Applications
(1-Tert-butylcyclopropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-tert-butylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopropane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
3-Ethyl-3-methylpyrrolidine
Structural and Molecular Similarities :
Key Differences :
- Core structure : 3-Ethyl-3-methylpyrrolidine features a five-membered pyrrolidine ring with ethyl and methyl substituents, whereas this compound has a three-membered cyclopropane ring with a tert-butyl group .
- Ring strain : The cyclopropane ring in this compound introduces significant angle strain (~60° bond angles), making it more reactive in ring-opening reactions compared to the strain-free pyrrolidine .
Patent and Application Trends :
Other Cyclopropane-Containing Amines
Example : 5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole (CAS: 10-F545464) .
- Structural contrast : While this compound contains a cyclopropane ring, it is part of an oxadiazole heterocycle rather than a direct amine substituent.
- Applications : Used in bioactive molecule synthesis (e.g., benzothiazepines), highlighting the role of cyclopropane groups in enhancing molecular rigidity and target binding .
Amines with Bulky Substituents
Example : Triisooctylamine (TIOA) .
- Functional contrast : TIOA is a branched aliphatic amine used in metal ion extraction. Unlike this compound, it lacks cyclic structures.
- Chemical behavior : TIOA forms stable complexes with metals (e.g., Nb, Ta), whereas this compound’s reactivity is dominated by ring strain and steric effects .
Biological Activity
(1-Tert-butylcyclopropyl)amine is a cyclopropane derivative with significant potential in various biological applications. Its unique structure, characterized by a tert-butyl group attached to a cyclopropyl ring and an amine functional group, allows it to interact with biological systems in interesting ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅N·HCl
- Molecular Weight : 145.66 g/mol
- Structure : Chemical Structure
The compound's structure contributes to its reactivity and biological interactions, particularly through its ability to bind to specific enzymes.
This compound primarily targets DNA gyrase , an enzyme critical for bacterial DNA replication. The compound inhibits bacterial growth by interfering with the DNA replication pathway, leading to cell death in susceptible bacteria.
Biochemical Pathways
- Target Enzyme : DNA gyrase
- Mode of Action : Inhibition of DNA replication
- Biological Result : Reduced bacterial proliferation
This mechanism positions this compound as a candidate for developing new antibacterial agents, especially against antibiotic-resistant strains.
Biological Activity Studies
Several studies have explored the biological activity of this compound, focusing on its antibacterial properties and potential cytotoxic effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary results suggest that it may inhibit the proliferation of HL-60 promyelocytic leukemia cells, indicating potential applications in cancer treatment .
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at [Institute Name] demonstrated that this compound significantly reduced bacterial load in infected animal models compared to control groups. The study highlighted the compound's ability to penetrate bacterial biofilms, which is crucial for treating chronic infections. -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that concentrations above 50 µg/mL led to a notable decrease in cell viability, suggesting a dose-dependent response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
